molecular formula C24H18F2N2O5 B12402864 Lumacaftor-d4

Lumacaftor-d4

Cat. No.: B12402864
M. Wt: 456.4 g/mol
InChI Key: UFSKUSARDNFIRC-YQUBHJMPSA-N
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Description

Lumacaftor-d4 is a deuterated form of lumacaftor, a pharmaceutical compound used in combination with ivacaftor for the treatment of cystic fibrosis. This combination is particularly effective for patients who are homozygous for the F508del mutation in the cystic fibrosis transmembrane conductance regulator gene. Lumacaftor acts as a chaperone during protein folding, increasing the number of cystic fibrosis transmembrane conductance regulator proteins trafficked to the cell surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lumacaftor-d4 involves the incorporation of deuterium atoms into the lumacaftor molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to use deuterated acetonitrile in the reaction mixture, which facilitates the incorporation of deuterium atoms into the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques, such as high-performance liquid chromatography, is essential for the purification and quality control of this compound .

Chemical Reactions Analysis

Types of Reactions

Lumacaftor-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce oxides, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Lumacaftor-d4 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of lumacaftor in biological samples.

    Biology: Studied for its effects on protein folding and trafficking in cellular models.

    Medicine: Investigated for its therapeutic potential in treating cystic fibrosis and other diseases involving protein misfolding.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Lumacaftor-d4 exerts its effects by acting as a chaperone during protein folding. It stabilizes the conformation of the F508del-mutated cystic fibrosis transmembrane conductance regulator protein, preventing misfolding and increasing the processing and trafficking of mature protein to the cell surface. This results in improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis .

Comparison with Similar Compounds

Similar Compounds

    Ivacaftor: A potentiator of the cystic fibrosis transmembrane conductance regulator protein, used in combination with lumacaftor.

    Tezacaftor: Another corrector of the cystic fibrosis transmembrane conductance regulator protein, similar to lumacaftor.

    Elexacaftor: A newer corrector with a similar mechanism of action.

Uniqueness of Lumacaftor-d4

This compound is unique due to the incorporation of deuterium atoms, which can enhance the stability and metabolic profile of the compound. This makes it a valuable tool in pharmacokinetic studies and therapeutic drug monitoring .

Properties

Molecular Formula

C24H18F2N2O5

Molecular Weight

456.4 g/mol

IUPAC Name

3-[3-methyl-6-[[2,2,3,3-tetradeuterio-1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]pyridin-2-yl]benzoic acid

InChI

InChI=1S/C24H18F2N2O5/c1-13-5-8-19(27-20(13)14-3-2-4-15(11-14)21(29)30)28-22(31)23(9-10-23)16-6-7-17-18(12-16)33-24(25,26)32-17/h2-8,11-12H,9-10H2,1H3,(H,29,30)(H,27,28,31)/i9D2,10D2

InChI Key

UFSKUSARDNFIRC-YQUBHJMPSA-N

Isomeric SMILES

[2H]C1(C(C1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4=NC(=C(C=C4)C)C5=CC(=CC=C5)C(=O)O)([2H])[2H])[2H]

Canonical SMILES

CC1=C(N=C(C=C1)NC(=O)C2(CC2)C3=CC4=C(C=C3)OC(O4)(F)F)C5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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